molecular formula C8H6Cl2N4S B8038978 1-(3,4-Dichlorophenyl)-5-(methylthio)-1H-tetrazole

1-(3,4-Dichlorophenyl)-5-(methylthio)-1H-tetrazole

Cat. No.: B8038978
M. Wt: 261.13 g/mol
InChI Key: XFTYGCMNOWQRLD-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-5-(methylthio)-1H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with a 3,4-dichlorophenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with sodium azide. The reaction proceeds under mild conditions, often in an organic solvent such as dimethylformamide (DMF) or acetonitrile, and at temperatures ranging from room temperature to 80°C. The reaction mechanism involves the formation of an intermediate isothiocyanate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under catalytic hydrogenation conditions to remove the chlorine atoms or reduce the tetrazole ring.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated or reduced tetrazole derivatives.

    Substitution: Amino or thiol-substituted phenyl tetrazoles.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-5-(methylthio)-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3,4-dichlorophenyl)-5-(methylthio)-1H-tetrazole exerts its effects is largely dependent on its interaction with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological activity. For instance, its antimicrobial properties could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorophenyl)-5-(methylthio)-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for further research and development.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-methylsulfanyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4S/c1-15-8-11-12-13-14(8)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTYGCMNOWQRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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